The compound (2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule with significant potential in pharmaceutical applications. Its chemical formula is , and it has a molecular weight of 303.31 g/mol. This compound is classified under the category of benzofuran derivatives, which are known for various biological activities, including anti-inflammatory and anticancer properties.
The compound is categorized as a benzofuran derivative due to its structural features, which include a benzofuran core and a spirocyclic moiety. This classification is important as it helps in understanding its chemical behavior and potential interactions within biological systems.
The synthesis of (2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves several key steps:
Specific synthetic routes may vary, but they often utilize standard organic chemistry techniques such as refluxing in solvents, use of catalysts, and purification methods like chromatography to isolate the final product .
The molecular structure of (2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one features:
The structural formula can be represented by its SMILES notation: C1=CC2=C(C=C1O)C(=O)OC(=C2)N1CCOCC1
.
Key data points include:
The compound can participate in various chemical reactions typical for benzofuran derivatives:
Reactions involving this compound may require specific conditions such as controlled temperatures, catalysts, or inert atmospheres to prevent degradation or unwanted side reactions .
The mechanism of action for (2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one is not fully elucidated but is believed to involve:
Further studies are needed to clarify its biological mechanisms, including in vitro and in vivo assays that could provide insights into its pharmacodynamics and pharmacokinetics .
Key physical properties include:
Chemical properties such as stability under various pH conditions and reactivity with common reagents are essential for practical applications. These properties help determine suitable storage conditions and potential uses in formulations .
The potential applications of (2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one include:
Research into this compound's efficacy and safety profiles will further establish its role in medicinal chemistry .
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7